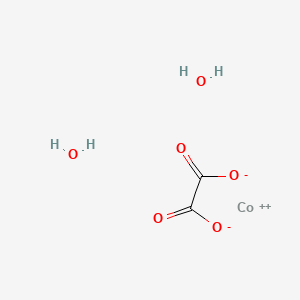
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is a chemical compound with the CAS Number: 2103648-47-9 . It has a molecular weight of 253.13 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H . This code provides a detailed representation of the molecule’s structure.
Scientific Research Applications
Asymmetric Synthesis in Drug Design
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is utilized in the asymmetric synthesis of enantiomerically pure compounds . This process is crucial in drug design, as the three-dimensional structure of drugs must often mimic the targeted protein receptors. The incorporation of tailor-made amino acids allows for fine-tuning the desired bioactivity and pharmacokinetics of drug molecules.
Optoelectronics and Electronic Displays
The compound has been studied for its potential in optoelectronics and electronic displays due to its nano-dielectric properties . Its molecular structure allows for the development of novel crystals with specific optical properties, such as non-linear optical (NLO) behavior, which is significant for the advancement of electronic filters and display technologies.
Biochemistry Research
In biochemistry, 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is a key reagent. It’s used to study enzyme reactions and protein synthesis due to its structural similarity to naturally occurring amino acids . This similarity allows researchers to investigate the compound’s role in metabolic pathways and its interactions with various biomolecules.
Pharmaceutical Applications
This compound is significant in pharmaceuticals, where it serves as a building block for the synthesis of more complex molecules . Its presence in a drug can enhance the drug’s stability and efficacy, making it a valuable component in the development of new medications.
Medical Research
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride plays a role in medical research, particularly in the development of therapeutic agents. Its structural properties make it a candidate for creating compounds that can interact with specific cellular targets, aiding in the treatment of various diseases.
Chemical Synthesis
The compound is also used in chemical synthesis as an intermediate for producing other chemical entities . Its reactive functional groups make it versatile for various synthetic routes, leading to the creation of a wide range of substances, including polymers, dyes, and other industrial chemicals.
Material Science
In material science, the compound’s unique properties are explored for developing new materials with specific characteristics. These materials can have applications in biomedical devices, electronic materials, and energy storage solutions.
Industrial Uses
Lastly, 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride finds applications in industrial settings. It can be used in the manufacture of products that require specific chemical properties, such as enhanced durability or conductivity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2-amino-4-pyridin-2-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGHPYYNTYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2951189.png)
![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)
![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)


![4,5-Dihydrothieno[2,3-c]pyran-7-one](/img/structure/B2951197.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)

![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)


